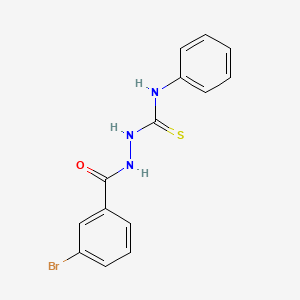
2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide is a thiadiazole derivative with potential applications in medicinal chemistry due to its unique structural features and biological activities. Thiadiazoles are known for their mesoionic character, which allows them to interact strongly with biological targets and cross cellular membranes effectively.
準備方法
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process starting with the appropriate thiadiazole precursor. The general synthetic route involves:
Activation of the thiadiazole ring: This can be achieved by treating the precursor with a suitable activating agent such as thionyl chloride.
Nucleophilic substitution: The activated thiadiazole ring is then reacted with a thiol-containing compound, such as 2,4-dimethylphenylthiol, under controlled conditions to form the thioether linkage.
Acetylation: The resulting intermediate is acetylated using acetic anhydride to introduce the acetamide groups.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would involve scaling up the above reaction steps, ensuring consistent quality and yield. Process optimization, including the use of catalysts and controlling reaction parameters such as temperature and pressure, would be crucial to achieve large-scale production.
化学反応の分析
Types of Reactions: The compound can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thioether linkage.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), acetic anhydride (Ac2O)
Major Products Formed:
Oxidation: Sulfoxides or sulfones
Reduction: Thioethers or thiols
Substitution: Various substituted thiadiazoles
科学的研究の応用
The compound has shown promise in several scientific research applications:
Medicinal Chemistry: Due to its structural similarity to other bioactive thiadiazoles, it has potential as an anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.
Biology: The compound can be used as a tool in biological studies to understand cellular processes and interactions with biomolecules.
Industry: Its unique chemical properties may be exploited in the development of new materials or chemical processes.
作用機序
The exact mechanism of action of 2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide is not fully elucidated. it is believed to exert its effects through interactions with specific molecular targets, such as enzymes or receptors. The thiadiazole ring plays a crucial role in these interactions, potentially leading to biological effects such as inhibition of enzyme activity or modulation of receptor signaling pathways.
類似化合物との比較
Acetazolamide: A well-known thiadiazole derivative used as a diuretic and in the treatment of glaucoma.
BPTES: Bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide, used as a glutaminase inhibitor.
Uniqueness: 2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide stands out due to its specific substitution pattern and potential biological activities. While acetazolamide is primarily used for its diuretic properties, this compound may have different therapeutic applications due to its unique structure.
特性
IUPAC Name |
2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2S2/c1-8-4-5-11(9(2)6-8)16-12(20)7-21-14-18-17-13(22-14)15-10(3)19/h4-6H,7H2,1-3H3,(H,16,20)(H,15,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHQBFYPLWBSAAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-Cyclopentyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid](/img/structure/B2832028.png)


![Methyl (1S,2R,4R)-6-oxo-7-oxabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2832033.png)
![3-(3-fluorophenyl)-1-[(3-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2832036.png)




![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B2832043.png)

![8-Benzyl 1-tert-butyl 2-oxo-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate](/img/structure/B2832046.png)

![3-{4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-(4-methylphenyl)pyridazine](/img/structure/B2832049.png)
